molecular formula C22H24N2O2 B11417746 N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-methylbenzamide

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-methylbenzamide

Cat. No.: B11417746
M. Wt: 348.4 g/mol
InChI Key: OJAVBXRKYZJWEF-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE is a complex organic compound that features a benzamide core substituted with dimethylamino, furan, and methyl groups

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-4-methylbenzamide

InChI

InChI=1S/C22H24N2O2/c1-17-6-10-19(11-7-17)22(25)24(16-21-5-4-14-26-21)15-18-8-12-20(13-9-18)23(2)3/h4-14H,15-16H2,1-3H3

InChI Key

OJAVBXRKYZJWEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methylbenzoic acid with an amine derivative.

    Substitution Reactions: The benzamide core is then subjected to substitution reactions to introduce the dimethylamino and furan groups. This can be achieved using reagents such as dimethylamine and furan-2-carbaldehyde under specific conditions.

    Final Coupling: The final step involves coupling the substituted benzamide with the appropriate methylating agents to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-aminobenzamide: Shares the dimethylamino and benzamide moieties but lacks the furan group.

    4-Methyl-N-(2-furylmethyl)benzamide: Contains the furan and benzamide groups but lacks the dimethylamino substitution.

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZAMIDE is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both dimethylamino and furan groups enhances its reactivity and potential for diverse applications.

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